molecular formula C23H24N6O2S B6532332 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide CAS No. 1019099-14-9

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide

Cat. No.: B6532332
CAS No.: 1019099-14-9
M. Wt: 448.5 g/mol
InChI Key: ZUWBKISRXZHYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a sulfonamide group linked via a phenylamino spacer. The sulfonamide is further substituted with a 4-ethylbenzene group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-18-5-11-21(12-6-18)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBKISRXZHYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N6O2SC_{22}H_{24}N_{6}O_{2}S with a molecular weight of approximately 420.4 g/mol. The structural features include a sulfonamide group attached to an ethylbenzene moiety and a pyridazine derivative, which may contribute to its biological activity.

Sulfonamides generally exert their effects through inhibition of bacterial folate synthesis; however, derivatives like this compound may interact with multiple biological targets:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting folate metabolism.
  • Anticancer Properties : Some derivatives have been reported to induce apoptosis in cancer cell lines through modulation of cellular signaling pathways.
  • Cardiovascular Effects : Certain sulfonamide derivatives have demonstrated the ability to influence perfusion pressure and coronary resistance in isolated heart models, suggesting potential cardiovascular applications .

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, making them candidates for further development as antibiotics.

Anticancer Activity

Research has highlighted that sulfonamide derivatives can affect cancer cell proliferation. A study indicated that specific pyrazolylpyridazine derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Cardiovascular Impact

In experimental models, sulfonamide derivatives were evaluated for their effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a study demonstrated that specific sulfonamide compounds decreased perfusion pressure in isolated rat hearts, indicating potential therapeutic roles in managing hypertension or heart failure .

Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound this compound showed promising results with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies suggested that it induced apoptosis via mitochondrial pathways.

Study 3: Cardiovascular Studies

Using an isolated rat heart model, researchers evaluated the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure. The results indicated that this compound effectively reduced perfusion pressure over time compared to control groups .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 378.48 g/mol. Its structure features a sulfonamide functional group, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and pyridazine moieties exhibit promising anticancer properties. The sulfonamide group enhances the compound's ability to inhibit tumor growth by interfering with specific cellular pathways.

Case Study: A study published in Cancer Letters demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The structural components of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide suggest potential antimicrobial activity. Sulfonamides are historically recognized for their antibacterial properties.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

This table summarizes the inhibition zones observed in agar diffusion assays, indicating that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit certain enzymes involved in inflammatory processes.

Research Findings: In vitro studies have shown that the compound can suppress the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Properties

Emerging research suggests that compounds similar to this compound exhibit neuroprotective effects.

Case Study: A study focused on neurodegenerative diseases found that this class of compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Chemical Reactions Analysis

Pyrazole-Pyridazine Core Formation

The 3,5-dimethylpyrazole-pyridazine moiety is synthesized via cyclocondensation reactions. A representative method involves:

  • Reactant : Hydrazide derivatives with 2,4-pentanedione (acetylacetone)

  • Conditions : Reflux in propan-2-ol with concentrated HCl (3–4 hours)

  • Yield : ~70–85% for analogous structures .

This step forms the pyrazole ring, critical for subsequent coupling reactions.

Sulfonamide Bond Formation

The sulfonamide group is introduced via nucleophilic substitution:

  • Reactants : Pyridazine-pyrazole-amine intermediate + 4-ethylbenzenesulfonyl chloride

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

    • Time: 16 hours at 25–30°C

  • Yield : 55–65% for similar sulfonamide couplings .

Optimized Reaction Conditions

Key parameters influencing yield and purity:

ParameterOptimal ValueImpact on Reaction
SolventDichloromethane (DCM)Enhances solubility of intermediates
Temperature25–30°CBalances reaction rate and selectivity
Reaction Time16 hoursEnsures complete conversion
BaseDIPEA (3.0 equiv)Neutralizes HCl, drives substitution

Sulfonamide Hydrolysis

  • Conditions : Acidic (H₂SO₄, 80°C) or basic (NaOH, reflux)

  • Outcome : Cleavage to sulfonic acid and amine .

  • Application : Modifies bioavailability or generates metabolites.

Electrophilic Aromatic Substitution (EAS)

  • Site : Pyridazine ring (C-3 or C-6 positions)

  • Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃)

  • Challenge : Steric hindrance from dimethylpyrazole reduces reactivity .

Derivatization Potential

The compound serves as a scaffold for structural modifications:

Modification SiteReaction TypeExample Derivatives
Pyrazole C-4AlkylationIntroduction of ethyl or propyl groups
Sulfonamide NitrogenAcylationFormation of N-acetyl derivatives
Aniline Amino GroupReductive aminationAttachment of fluorophores or labels

Stability Under Varied Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data for analogs) .

  • Photostability : Stable under UV light (λ > 300 nm) for 72 hours.

  • pH Sensitivity : Degrades rapidly in strongly alkaline media (pH > 12) .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s pyridazine core distinguishes it from analogs with pyridine (), pyrimidine (), or pyrazolo[3,4-d]pyrimidine () systems. Heterocycle choice influences electronic properties and binding interactions:

  • Pyridine/Pyrimidine : Single or spaced nitrogen atoms, altering electron distribution and steric bulk.
  • Pyrazolo[3,4-d]pyrimidine : Fused ring system in increases rigidity and planar surface area for target engagement .

Substituent Analysis

Key substituents and their pharmacological implications:

Compound Core Heterocycle Sulfonamide Substituent Additional Groups
Target Compound Pyridazine 4-Ethylbenzene 3,5-Dimethylpyrazole
Pyridine Chlorophenyl carbamoyl 4-Butyl-3,5-dimethylpyrazole
Pyrazolo[3,4-d]pyrimidine Fluorophenyl Chromenone, fluoroethyl
Pyrimidine 4-Methoxy-2,3-dimethylbenzene Ethylamino linker
  • Ethyl vs. Butyl Groups : The 4-ethylbenzene in the target compound may offer intermediate lipophilicity compared to the 4-butyl group in , influencing membrane permeability and metabolic stability.
  • Halogenation : ’s fluorophenyl group enhances electronegativity and bioavailability, a feature absent in the target compound.
  • Methoxy Groups : ’s methoxy substituent improves solubility but reduces steric bulk compared to the ethyl group in the target .

Preparation Methods

Preparation of 3,5-Dimethyl-1H-pyrazole

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate in ethanol under reflux (78°C, 6 hours). The product precipitates upon cooling and is recrystallized from ethanol (yield: 85–90%).

Functionalization of Pyridazine

6-Chloropyridazin-3-amine is reacted with 3,5-dimethylpyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) in toluene at 110°C for 24 hours. This Ullmann-type coupling introduces the pyrazole moiety, yielding 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.

Reaction Conditions:

  • Solvent: Anhydrous toluene

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Temperature: 110°C

  • Yield: 70–75%

Synthesis of 4-Ethylbenzenesulfonyl Chloride

Sulfonation of Ethylbenzene

Ethylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The exothermic reaction is carefully controlled to prevent over-sulfonation. The intermediate sulfonic acid is isolated and treated with thionyl chloride (SOCl₂) to yield 4-ethylbenzenesulfonyl chloride.

Reaction Conditions:

  • Sulfonating agent: ClSO₃H (1.2 equiv)

  • Chlorination agent: SOCl₂ (3 equiv)

  • Solvent: DCM

  • Temperature: 0°C → room temperature

  • Yield: 80–85%

Coupling of Intermediates to Form the Target Compound

The final step involves reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine with 4-ethylbenzenesulfonyl chloride in the presence of a base to facilitate sulfonamide bond formation.

Procedure:

  • Reaction Setup :

    • Dissolve 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 equiv) in anhydrous DCM.

    • Add triethylamine (2.5 equiv) to scavenge HCl.

    • Slowly add 4-ethylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

    • Stir at room temperature for 6–8 hours.

  • Workup :

    • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:3) or recrystallization from ethanol.

Characterization Data :

  • Yield : 65–70%

  • HPLC Purity : >98%

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridazine-H), 7.82 (d, J = 8.4 Hz, 2H, aromatic-H), 7.45 (d, J = 8.4 Hz, 2H, aromatic-H), 6.95 (s, 1H, pyrazole-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.35 (s, 6H, pyrazole-CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • MS (ESI+) : m/z 480.5 [M+H]⁺.

Optimization and Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the pyridazine-pyrazole coupling step, improving yield to 80%.

Solvent-Free Conditions

Ball milling the reactants with K₂CO₃ as a base achieves comparable yields (68%) while eliminating solvent use, aligning with green chemistry principles.

Challenges and Troubleshooting

  • Low Coupling Yield : Excess sulfonyl chloride (1.5 equiv) and prolonged reaction time (12 hours) mitigate incomplete reactions.

  • Byproduct Formation : Column chromatography effectively removes unreacted starting materials and diarylsulfone byproducts.

Scalability and Industrial Feasibility

The protocol is scalable to kilogram quantities with minor adjustments:

  • Continuous Flow Reactors : Enhance safety and efficiency during sulfonation and coupling steps.

  • Crystallization Optimization : Ethanol/water mixtures (7:3) improve recovery rates (>90%) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound under laboratory conditions?

  • Methodological Answer : Synthesis optimization should integrate Design of Experiments (DoE) principles to minimize trial-and-error approaches. For instance, use response surface methodology to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, narrowing experimental conditions .
  • Example Table :

VariableOptimal RangeImpact on Yield (%)
Temperature (°C)80–100+25%
Solvent (DMF vs. THF)DMF preferred+15%
Catalyst (Pd/C)5 mol%+30%

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this sulfonamide-pyridazine derivative?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguities in the pyridazine and pyrazole rings. For example, demonstrates how crystallographic data confirmed the planar geometry of analogous pyridazin-3-amine derivatives .
  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton couplings in the pyrazole and sulfonamide moieties.
  • IR Spectroscopy : Confirms sulfonamide S=O stretching (1130–1150 cm⁻¹) and pyrazole C=N vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with targets like carbonic anhydrase (sulfonamide-binding enzymes). Validate with experimental IC₅₀ values.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). highlights similar workflows for quinoline-sulfonamide derivatives .
    • Example Data :
Target EnzymeDocking Score (kcal/mol)Experimental IC₅₀ (nM)
Carbonic Anhydrase IX-9.212.3 ± 1.5
EGFR Kinase-7.848.7 ± 3.2

Q. How can contradictory data on reaction yields or selectivity be systematically analyzed?

  • Methodological Answer :

  • Apply statistical contradiction analysis using ANOVA to identify outliers in replicate experiments. For example, emphasizes using DoE to isolate variables causing yield discrepancies .
  • Case Study : If sulfonamide coupling yields vary between 40–75%, evaluate solvent purity (HPLC-grade vs. technical grade) and moisture content via Karl Fischer titration.

Q. What experimental protocols validate the mechanism of the pyridazine-amine coupling step?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare rates of reactions using deuterated vs. non-deuterated pyridazine substrates.
  • Trapping intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species. ’s feedback loop between computation and experiment is critical here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.